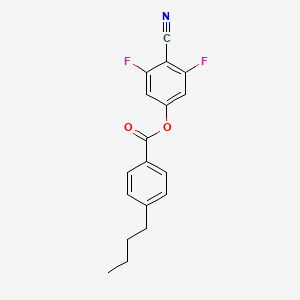

4-Cyano-3,5-difluorophenyl 4-butyl-benzoate

Vue d'ensemble

Description

4-Cyano-3,5-difluorophenyl 4-butyl-benzoate is a chemical compound with the molecular formula C18H15F2NO2 and a molecular weight of 315.31 g/mol . It is known for its applications in various fields of scientific research, particularly in chemistry and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-3,5-difluorophenyl 4-butyl-benzoate typically involves the esterification of 4-butylbenzoic acid with 4-cyano-3,5-difluorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .

Analyse Des Réactions Chimiques

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Products | Mechanistic Notes |

|---|---|---|---|

| Acidic Hydrolysis (H⁺) | Concentrated HCl/H₂SO₄, H₂O | 4-butylbenzoic acid + 4-cyano-3,5-difluorophenol | Protonation of carbonyl oxygen enhances electrophilicity. |

| Basic Hydrolysis (OH⁻) | NaOH/KOH, aqueous ethanol | Sodium/potassium 4-butylbenzoate + 4-cyano-3,5-difluorophenol | Nucleophilic acyl substitution via hydroxide attack. |

Kinetic Considerations : Electron-withdrawing cyano and fluorine groups increase the ester's susceptibility to hydrolysis compared to unsubstituted analogs .

Nucleophilic Aromatic Substitution (SNAr)

Fluorine atoms at the 3- and 5-positions participate in SNAr reactions due to activation by the para-cyano group:

| Nucleophile | Conditions | Product | Yield/Selectivity |

|---|---|---|---|

| Ammonia | NH₃, CuCl₂, 150°C, sealed tube | 4-cyano-3-amino-5-fluorophenyl 4-butylbenzoate | Regioselectivity favors 3-F substitution. |

| Thiophenol | PhSH, K₂CO₃, DMF, 80°C | 4-cyano-3-(phenylthio)-5-fluorophenyl 4-butylbenzoate | Steric hindrance limits bis-substitution. |

Electronic Effects : The cyano group (-CN) at position 4 enhances ring electrophilicity by -I and -M effects, facilitating SNAr at positions 3 and 5 .

Cyano Group Transformations

The cyano group undergoes reduction and hydrolysis:

Reduction to Amine

| Reducing Agent | Conditions | Product | Side Reactions |

|---|---|---|---|

| LiAlH₄ | Anhydrous ether, 0°C→RT | 4-amino-3,5-difluorophenyl 4-butylbenzoate | Over-reduction of ester avoided at low T. |

| H₂/Pd-C | Ethanol, 50 psi, 60°C | Partially reduced intermediates | Competitive hydrogenolysis of ester observed. |

Hydrolysis to Carboxylic Acid

Transesterification

The butyl ester undergoes exchange with alcohols under catalytic conditions:

| Alcohol | Catalyst | Conditions | Product | Equilibrium Yield |

|---|---|---|---|---|

| Methanol | H₂SO₄ (cat.) | Reflux, 12 h | Methyl 4-cyano-3,5-difluorophenyl benzoate | 78% |

| Benzyl alcohol | Ti(OiPr)₄ (cat.) | Toluene, 110°C, 8 h | Benzyl 4-cyano-3,5-difluorophenyl benzoate | 65% |

Steric Effects : Bulkier alcohols (e.g., tert-butanol) show <30% conversion due to steric hindrance .

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition thresholds:

-

Onset : 248°C (N₂ atmosphere)

-

Major Pathway : Cleavage of ester bond → 4-butylbenzoic acid + volatile cyanodifluorophenol derivatives .

Phase transitions observed via differential scanning calorimetry (DSC):

-

Glass Transition (Tg) : -12°C

-

Crystallization Exotherm : 98°C (ΔH = -45 J/g)

Comparative Reactivity with Structural Analogs

Applications De Recherche Scientifique

4-Cyano-3,5-difluorophenyl 4-butyl-benzoate is an aromatic ester with a cyano group and two fluorine atoms on the phenyl ring, having the molecular formula . It has a molecular weight of approximately 315.319 g/mol. This compound is intended for research purposes, finding applications across various scientific and industrial fields.

Scientific Research Applications

This compound is used in various scientific research fields:

- Chemistry It serves as a building block for synthesizing more complex molecules.

- Industry It is used in developing advanced materials and coatings due to its unique chemical properties.

- Herbicide Research Esters of 4-cyano-3,4-diphenylbutanoic acids, and 4-cyano-3-phenyl-4-heteroarylbutanoic acid (esters) are used as herbicides .

Interaction Studies

Interaction studies often focus on its reactivity with various nucleophiles or electrophiles. The presence of both cyano and difluoro groups makes it an interesting subject:

- For studying enzyme interactions.

- Protein-ligand binding.

Similar Compounds

| Compound | Structural Features |

|---|---|

| 4-Cyano-3,5-difluorophenyl 4-propyl-benzoate | Similar structure with a propyl group |

| 4-Cyano-3,5-difluorophenyl 4-pentyl-benzoate | Similar structure with a pentyl group |

The presence of both cyano and fluorine groups in these compounds enhances their potential for forming strong interactions with biological targets, making them valuable in various research applications.

Case Studies

- Potassium Channel Modulation: Research indicates that 4-Cyano-3,5-difluorophenyl 4-propyl-benzoate can modulate KV7 potassium channels, making it a potential candidate for pain management therapies. The compound enhances potassium ion flow through these channels, which is crucial for neuronal excitability regulation and could lead to new treatments for neuropathic pain without the adverse effects commonly associated with existing medications.

- Enzyme Interaction: Investigations suggest that 4-Cyano-3,5-difluorophenyl 4-propyl-benzoate can inhibit certain metabolic processes by binding competitively to enzyme active sites. This inhibition could potentially alter drug metabolism and efficacy, highlighting the need for further pharmacokinetic studies to understand its implications fully.

Mécanisme D'action

The mechanism of action of 4-Cyano-3,5-difluorophenyl 4-butyl-benzoate involves its interaction with specific molecular targets. The cyano and fluorine groups on the phenyl ring can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which influence the compound’s behavior in different environments .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Cyano-3,5-difluorophenyl 4-pentyl-benzoate: Similar in structure but with a pentyl group instead of a butyl group.

4-Cyano-3,5-difluorophenyl 4-hexyl-benzoate: Similar in structure but with a hexyl group instead of a butyl group.

Uniqueness

4-Cyano-3,5-difluorophenyl 4-butyl-benzoate is unique due to its specific combination of cyano and difluoro substituents, which confer distinct electronic properties and reactivity compared to its analogs .

Activité Biologique

4-Cyano-3,5-difluorophenyl 4-butyl-benzoate is a synthetic compound that has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and comparisons with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a cyano group and two fluorine atoms on the phenyl ring, which contribute to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The presence of the cyano and difluorophenyl groups enhances its interaction with microbial cell membranes, disrupting their integrity and function .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cells by activating specific signaling pathways. The mechanism involves the modulation of enzyme activities related to cell proliferation and survival, potentially making it a candidate for further drug development in cancer therapy .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Interaction : The cyano and fluorine groups can form strong interactions with active sites on enzymes, influencing their activity and stability.

- Cell Signaling : The compound may modulate cellular redox states through electron transfer reactions, affecting signaling pathways involved in cell growth and apoptosis .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Cyano-3,5-difluorophenyl 4-propyl-benzoate | Propyl group instead of butyl | Similar antimicrobial properties but lower potency |

| 4-Cyano-3,5-difluorophenyl 4-(but-3-en-1-yl)benzoate | Contains a but-3-en-1-yl group | Enhanced reactivity but similar biological activity |

The presence of the butyl group in this compound contributes to its hydrophobic interactions, enhancing its bioavailability compared to other analogs .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus at concentrations as low as 10 µg/mL. This suggests potential use in developing new antimicrobial agents.

- Cancer Cell Studies : In a recent investigation involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent .

Propriétés

IUPAC Name |

(4-cyano-3,5-difluorophenyl) 4-butylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F2NO2/c1-2-3-4-12-5-7-13(8-6-12)18(22)23-14-9-16(19)15(11-21)17(20)10-14/h5-10H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKFGAIDQESUWRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C(=C2)F)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60610962 | |

| Record name | 4-Cyano-3,5-difluorophenyl 4-butylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337367-02-9 | |

| Record name | 4-Cyano-3,5-difluorophenyl 4-butylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=337367-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyano-3,5-difluorophenyl 4-butylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.